molecular formula C9H8ClNS B1608923 3-[(4-chlorophenyl)thio]propanenitrile CAS No. 5307-86-8

3-[(4-chlorophenyl)thio]propanenitrile

Cat. No.: B1608923
CAS No.: 5307-86-8
M. Wt: 197.69 g/mol
InChI Key: SECQTJKHIJFJCU-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)thio]propanenitrile (CAS Number: 5307-86-8) is an organic compound with the molecular formula C 9 H 8 ClNS and a molecular weight of 197.68 [ ][ ]. This chemical features a propanenitrile chain linked to a 4-chlorophenyl group via a thioether bond, a structure represented by the SMILES code N#CCCSC1=CC=C(Cl)C=C1 [ ][ ]. It has a recorded melting point of 54-55 °C [ ]. This compound serves as a valuable chemical building block in medicinal chemistry and drug discovery research. Its structure, incorporating both a nitrile group and a sulfide linkage, makes it a versatile intermediate for the synthesis of more complex molecules. For instance, derivatives containing the (4-chlorophenyl)thio moiety have been investigated in patent literature for their potential as TRPA1 antagonists , which are relevant for the treatment of pain and respiratory diseases [ ]. Furthermore, the compound can be utilized to synthesize other research chemicals, such as 3-((4-Chlorophenyl)thio)propan-1-amine (CAS 104864-09-7), demonstrating its utility in generating novel amines for further biological screening [ ]. Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for comprehensive handling and hazard information. The GHS pictogram associated with this compound indicates it may be harmful if swallowed [ ].

Properties

CAS No.

5307-86-8

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanylpropanenitrile

InChI

InChI=1S/C9H8ClNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2

InChI Key

SECQTJKHIJFJCU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SCCC#N)Cl

Canonical SMILES

C1=CC(=CC=C1SCCC#N)Cl

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Reaction Conditions :

Parameter Details
Catalyst KF/Al₂O₃ (50% w/w)
Solvent Solvent-free or glycerin (recyclable)
Temperature Room temperature (25°C)
Reaction Time 2–4 hours (conventional) or 2 minutes (microwave-assisted)
Yield 82–86% (optimized)

Procedure :

  • Mix 4-chlorothiophenol (1.2 mmol) and acrylonitrile (1 mmol) with KF/Al₂O₃ (0.07 g).
  • Stir at room temperature under solvent-free conditions or in glycerin.
  • Monitor reaction progress via TLC.
  • Extract the product with ethyl acetate and purify via silica gel chromatography (hexane/ethyl acetate, 98:2).

Key Findings :

  • Microwave acceleration reduces reaction time to 2 minutes with comparable yields (82%).
  • The catalyst (KF/Al₂O₃) is reusable for 3 cycles without significant loss of activity.
  • Glycerin acts as a green, recyclable solvent, enabling easy product isolation via ether extraction.

Critical Analysis of Synthetic Routes

Advantages of Michael Addition :

  • Atom efficiency : No byproducts except H₂O.
  • Green chemistry : Solvent-free or glycerin-based protocols align with sustainability principles.
  • Scalability : Catalyst reusability and mild conditions favor industrial application.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis of the nitrile group.
  • Limited substrate scope for solid thiols (e.g., requires glycerin as a solvent).

Spectral Data for Validation

Comparative Table of Methods

Method Catalyst Solvent Time Yield (%) Reusability
Michael Addition KF/Al₂O₃ Solvent-free 2–4 h 82–86 Yes (3×)
Microwave-Assisted KF/Al₂O₃ Solvent-free 2 min 82 Yes (3×)
Glycerin-Mediated KF/Al₂O₃ Glycerin 2 h 80 Yes (3×)

Applications and Derivatives

The compound serves as a precursor for:

  • Antimicrobial agents : Thio-functionalized aldehydes derived from similar syntheses show activity against Staphylococcus spp..
  • Heterocyclic frameworks : Used in pyrazoline and oxadiazole derivatives for tuberculosis drug candidates.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)thio]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-chlorophenyl)thio]propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)thio]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer effects could be related to interference with cell signaling pathways .

Comparison with Similar Compounds

Thiophene-Based Propanenitrile Derivatives

Example Compounds :

  • 3-(Thiophen-2-ylthio)propanenitrile
  • 3-((5-Iodothiophen-2-yl)thio)propanenitrile

Synthesis :
These compounds are synthesized via nucleophilic substitution reactions between thiophenethiol derivatives and acrylonitrile in tetrahydrofuran (THF) with triethylamine as a base. Purification involves column chromatography .

Key Differences :

  • Substituent Effects: Replacing the 4-chlorophenyl group with thiophene or iodinated thiophene alters electronic properties.

Triazole-Functionalized Propanenitrile Derivatives

Example Compound :
Methylammonium 3-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)propanenitrile (Compound 2.7)

Sulfonyl and Phosphorodithioate Derivatives

Example Compounds :

  • 3-(4-(((Trichloroethenyl)thio)phenyl)sulfonyl)-2-propenenitrile
  • Carbophenthion (CAS: 786-19-6)

Structural and Functional Contrasts :

  • Sulfonyl vs. Thioether : The sulfonyl group in 3-(4-(((Trichloroethenyl)thio)phenyl)sulfonyl)-2-propenenitrile increases electrophilicity, enabling antimicrobial activity via interaction with bacterial enzymes. This contrasts with the thioether group in 3-[(4-chlorophenyl)thio]propanenitrile, which is less reactive .
  • Phosphorodithioate Insecticides: Carbophenthion contains a phosphorodithioate core with a (4-chlorophenyl)thio group.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Notable Properties/Applications
This compound Propanenitrile Thioether, Nitrile Synthetic intermediate
3-((5-Iodothiophen-2-yl)thio)propanenitrile Propanenitrile Thioether, Iodothiophene Molecular electronics
Compound 2.7 Propanenitrile-triazole Triazole, Dimethoxyphenyl Antioxidant (29.03% TBARS reduction)
Carbophenthion Phosphorodithioate Chlorophenylthio, Phosphate Withdrawn insecticide

Table 2: Antioxidant Activity of Selected Propanenitrile Derivatives

Compound ID Substituent TBARS Reduction (%)
2.1 2,4-Dimethoxyphenyl-triazole 16.55
2.7 3,4-Dimethoxyphenyl-triazole 29.03
2.8 Benzothioate 16.71
Ascorbic Acid (Control) - 36.97

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(4-chlorophenyl)thio]propanenitrile?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions, where 4-chlorothiophenol reacts with acrylonitrile derivatives in the presence of a base (e.g., triethylamine). Catalytic systems like CuCl₂ may enhance reaction efficiency .
  • Key Considerations : Optimize solvent polarity (e.g., acetonitrile) and temperature (60–80°C) to improve yields. Monitor reaction progress via TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed?

  • Techniques : Use ¹H/¹³C NMR to identify characteristic peaks (e.g., nitrile C≡N stretch at ~2200 cm⁻¹ in IR, aromatic protons at δ 7.2–7.8 ppm). X-ray crystallography (e.g., as in ) provides definitive confirmation of stereochemistry and bond lengths .

Q. What safety precautions are required when handling this compound?

  • Guidelines : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of nitrile groups. Store in inert atmospheres to prevent degradation. Refer to SDS guidelines for 4-chlorothiophenol derivatives for hazard mitigation .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound?

  • Optimization Strategies :

  • Catalysts : CuCl₂ or Pd(PPh₃)₄ can reduce side reactions (e.g., polymerization of acrylonitrile) .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) favor SN2 mechanisms, while non-polar solvents may slow kinetics .
    • Data Analysis : Compare yields (e.g., 36–90% in similar sulfanyl nitriles ) and use DOE (Design of Experiments) to identify critical parameters.

Q. What mechanistic insights exist for the formation of this compound?

  • Pathway : The reaction likely proceeds via a thiolate intermediate attacking an α,β-unsaturated nitrile. Isotopic labeling (e.g., deuterated acrylonitrile) can track proton transfer steps .
  • Advanced Techniques : Use DFT calculations to model transition states or in-situ IR to detect intermediates .

Q. How can contradictory literature data on this compound’s reactivity be resolved?

  • Case Study : Discrepancies in catalytic efficiency (e.g., Cu vs. Pd systems ) may arise from trace impurities or solvent variations. Reproduce experiments with strict controls and characterize by LC-MS to verify product purity .

Q. What are the unexplored biological or material science applications of this compound?

  • Hypothesis : The nitrile and thioether groups suggest potential as a ligand in coordination chemistry or a precursor for heterocycle synthesis (e.g., thiazoles). Conduct assays for antimicrobial activity, referencing structurally similar compounds .
  • Experimental Design : Screen against Gram-positive/negative bacteria (MIC assays) or test electrochemical stability for material applications .

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